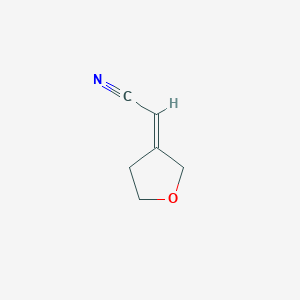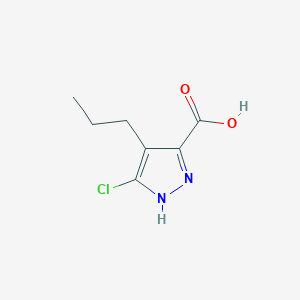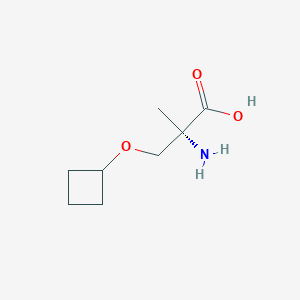
(E)-2-(Dihydrofuran-3(2H)-ylidene)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dihydrofuran-3(2H)-ylidene)acetonitrile is an organic compound that features a dihydrofuran ring fused to an acetonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dihydrofuran-3(2H)-ylidene)acetonitrile can be achieved through several methods. One common approach involves the reaction of dihydrofuran with acetonitrile under specific conditions. For instance, the reaction between Corey ylide and α,β-unsaturated ketones enables a straightforward synthesis of 2,3-dihydrofurans . This reaction offers the use of simple and commercially available starting materials, mild reaction conditions, and scalability.
Industrial Production Methods
Industrial production methods for 2-(dihydrofuran-3(2H)-ylidene)acetonitrile typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieving efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Dihydrofuran-3(2H)-ylidene)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The nitrile group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of 2-(dihydrofuran-3(2H)-ylidene)acetonitrile include Lewis acids, palladium catalysts, and other transition metal catalysts. For example, a Lewis acid-catalyzed ring-opening reaction of dihydrofuran acetals can produce functionalized carbazoles .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the reaction with Lewis acids can yield 1-hydroxycarbazole-2-carboxylates .
Wissenschaftliche Forschungsanwendungen
2-(Dihydrofuran-3(2H)-ylidene)acetonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Investigated for its potential use in pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and chemical products.
Wirkmechanismus
The mechanism of action of 2-(dihydrofuran-3(2H)-ylidene)acetonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify its structure and activity. For example, the use of palladium catalysts in reactions can facilitate the formation of new carbon-carbon bonds, enhancing the compound’s reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®): Known for its aroma properties and used in the food industry.
Dihydro-3(2H)-furanone: Used in various chemical syntheses and industrial applications.
Uniqueness
2-(Dihydrofuran-3(2H)-ylidene)acetonitrile is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions. Its versatility in synthetic applications and potential for industrial use make it a valuable compound in various fields.
Eigenschaften
Molekularformel |
C6H7NO |
|---|---|
Molekulargewicht |
109.13 g/mol |
IUPAC-Name |
(2E)-2-(oxolan-3-ylidene)acetonitrile |
InChI |
InChI=1S/C6H7NO/c7-3-1-6-2-4-8-5-6/h1H,2,4-5H2/b6-1+ |
InChI-Schlüssel |
RDWWMQDCKZIDJM-LZCJLJQNSA-N |
Isomerische SMILES |
C\1COC/C1=C/C#N |
Kanonische SMILES |
C1COCC1=CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Rel-(1R,4R,5S)-1-(thiazol-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13337975.png)


![3-[(1-Acetylpyrrolidin-3-yl)amino]propanoic acid](/img/structure/B13337986.png)


![tert-Butyl 3-((tosyloxy)methyl)-4,7-dihydroisoxazolo[5,4-c]pyridine-6(5H)-carboxylate](/img/structure/B13338000.png)
![1-[(5-Bromopyridin-3-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13338004.png)



![Methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B13338041.png)


